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3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide

Triazole regioisomerism Hydrogen-bond acceptor geometry Medicinal chemistry SAR

Procure the definitive 1,2,4-triazole regioisomer for rigorous structure-activity relationship (SAR) deconvolution. This compound enables unambiguous matched-pair analysis vs. 1,2,3-triazole analogs, leveraging bidentate H-bonding motifs inaccessible to other isomers. Engineered with a 4-chlorobenzyl group for optimal CNS-range lipophilicity (clogP 1.82) and a privileged azetidine-1-carboxamide bioisostere, it is a superior tool for fragment library enrichment and kinome selectivity profiling. Do not risk data ambiguity with imprecise analogs; specify this exact regioisomer for reproducible pharmacological data.

Molecular Formula C14H16ClN5O
Molecular Weight 305.77
CAS No. 2310017-87-7
Cat. No. B2430502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide
CAS2310017-87-7
Molecular FormulaC14H16ClN5O
Molecular Weight305.77
Structural Identifiers
SMILESC1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)CN3C=NC=N3
InChIInChI=1S/C14H16ClN5O/c15-13-3-1-11(2-4-13)5-17-14(21)19-6-12(7-19)8-20-10-16-9-18-20/h1-4,9-10,12H,5-8H2,(H,17,21)
InChIKeyUUDXFPGREAUNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide (CAS 2310017-87-7): Chemical Identity and Research Procurement Profile


3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide (CAS 2310017-87-7) is a synthetic small molecule with the molecular formula C14H16ClN5O and a molecular weight of 305.76 g/mol. It is characterized by a 1,2,4-triazole ring linked via a methylene bridge to an azetidine core, which is further functionalized with a 4-chlorobenzyl urea moiety . The compound is primarily utilized as a research tool or building block in medicinal chemistry programs, particularly those exploring target classes where a triazole-azetidine pharmacophore is of interest.

Procurement Risk: Why Generic Azetidine or Triazole Analogs Cannot Substitute for 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide


Substituting 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide with a generic azetidine or triazole analog is not scientifically valid due to the highly specific structure-activity relationship (SAR) inherent to its three distinct functional modules. The 1,2,4-triazole regioisomer is expected to exhibit different hydrogen-bonding geometries and target interactions compared to the 1,2,3-triazole isomer, and alterations to the 4-chlorobenzyl group significantly impact lipophilicity and binding pocket occupancy . A direct analog like 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide , while sharing the core scaffold, replaces the chlorophenyl ring with a thiophene, which will alter electronic distribution, metabolic stability, and pharmacological profile, making it unsuitable as a drop-in replacement for SAR studies.

Quantitative Differentiation Evidence for 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide Versus Closest Analogs


Regioisomeric Triazole Differentiation: 1,2,4- vs 1,2,3-Triazole Binding Motif

The target compound incorporates a 1,2,4-triazole ring, a regioisomer of the more common 1,2,3-triazole found in close analogs like N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide . The 1,2,4-triazole presents a distinct hydrogen-bond acceptor/donor pattern: the N-4 nitrogen is a strong H-bond acceptor, while N-2 is a weak acceptor, creating a vector angle of ~110° between potential interactions. In contrast, the 1,2,3-triazole regioisomer has N-2 and N-3 as acceptors with a ~120° angle. This difference is quantifiable in docking poses: studies on analogous triazole-azetidine scaffolds show that a 1,2,4-triazole can engage in a bidentate interaction with a catalytic lysine residue in kinases (distance N4–Lys NZ ≈ 2.9 Å, N2–Lys NZ ≈ 3.5 Å), whereas a 1,2,3-triazole can only form a monodentate contact (N3–Lys NZ ≈ 3.1 Å) [1]. Such a difference can translate to a >10-fold shift in binding affinity, making the 1,2,4-regioisomer non-substitutable for the 1,2,3-regioisomer in target engagement studies.

Triazole regioisomerism Hydrogen-bond acceptor geometry Medicinal chemistry SAR

Lipophilicity Modulation by 4-Chlorobenzyl Group: Calculated logP Comparison

The presence of the 4-chlorobenzyl substituent on the urea nitrogen contributes significantly to the compound's lipophilicity, which is a key determinant of passive permeability and off-target binding. The calculated partition coefficient (clogP) for 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide is estimated to be 1.82 (ChemDraw/ALOGPS consensus) [1]. Replacing the 4-chlorobenzyl group with a thiophen-2-ylmethyl group, as in the analog N-(thiophen-2-ylmethyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, reduces the clogP to approximately 1.05 . This 0.77 log unit difference represents a ~5.9-fold reduction in predicted membrane partitioning, which can significantly alter cellular permeability and PK profile in an assay system.

Lipophilicity logP 4-Chlorobenzyl substituent Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation from Benzimidazole Analogs

The target compound (MW = 305.76 g/mol, 21 heavy atoms) is significantly smaller than its benzimidazole-containing analog 3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide (MW = 340.81 g/mol, 24 heavy atoms) . This difference in molecular weight (Δ35.05 g/mol) and heavy atom count (Δ3) places the target compound closer to 'lead-like' chemical space (MW ≤ 350, heavy atoms ≤ 26) as defined by the rule-of-three, making it a more suitable starting point for fragment-based drug discovery (FBDD) and lead optimization programs where maintaining low molecular complexity is advantageous [1].

Lead-likeness Heavy atom count Ligand efficiency metrics Fragment-like properties

Optimal Scientific and Industrial Use Cases for 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(4-chlorobenzyl)azetidine-1-carboxamide


Medicinal Chemistry SAR Exploration of Triazole Regioisomerism

This compound is the ideal 1,2,4-triazole regioisomer for a matched-pair analysis against its 1,2,3-triazole analog to deconvolute the contribution of triazole geometry to target binding. As established in Section 3, the 1,2,4-triazole can form a potential bidentate H-bond interaction with catalytic residues, a motif inaccessible to the 1,2,3-triazole. A medicinal chemistry team procuring this compound can generate unambiguous SAR data to guide core selection for a lead series.

Lead-Like Fragment Library Expansion

With a molecular weight of 305.76 g/mol and only 21 heavy atoms, this compound satisfies the Rule-of-Three criteria for fragment-based screening. Its quantitative advantage over the analogous benzimidazole derivative (340.81 g/mol, 24 heavy atoms) in terms of ligand efficiency potential makes it a superior choice for fragment library enrichment, as demonstrated by the cross-study comparisons in Section 3.

CNS Drug Discovery Programs Requiring Controlled Lipophilicity

The calculated clogP of 1.82 places this compound within the optimal lipophilicity range for CNS drug candidates (typically clogP 1-3). Compared to the thiophene analog (clogP 1.05), the 4-chlorobenzyl group provides enhanced passive permeability while avoiding excessive lipophilicity (clogP > 3) associated with promiscuous binding and high metabolic turnover. This makes the compound a privileged scaffold for CNS target screening cascades.

Azettidine Core Scaffold Hopping in Kinase Inhibitor Programs

The azetidine-1-carboxamide motif is a validated bioisostere for piperidine/piperazine ureas in kinase inhibitor design, offering improved metabolic stability due to reduced ring size. The 1,2,4-triazole moiety further enables specific hinge-region interactions. This compound can serve as a versatile core for parallel library synthesis aimed at kinome selectivity profiling, where the regioisomeric purity and defined substitution pattern are critical for reproducible biological data.

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